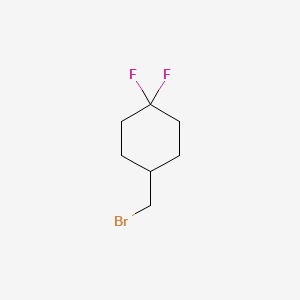

4-(Bromomethyl)-1,1-difluorocyclohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-1,1-difluorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrF2/c8-5-6-1-3-7(9,10)4-2-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBAHFKQTKRMAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CBr)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693609 | |

| Record name | 4-(Bromomethyl)-1,1-difluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858121-94-5 | |

| Record name | 4-(Bromomethyl)-1,1-difluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromomethyl)-1,1-difluorocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4-(bromomethyl)-1,1-difluorocyclohexane

Introduction: The Significance of Gem-Difluorinated Scaffolds

In contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The gem-difluoro (CF₂) motif, in particular, has garnered significant attention.[1][2] This structural unit serves as a lipophilic bioisostere for carbonyl groups and ethers, enhancing metabolic stability, modulating acidity (pKa), and improving membrane permeability of bioactive molecules.[3] The target molecule, 4-(bromomethyl)-1,1-difluorocyclohexane, is a valuable bifunctional building block.[4] The stable gem-difluoro group imparts the desired physicochemical properties, while the reactive bromomethyl handle allows for straightforward covalent linkage to a variety of substrates, making it an attractive intermediate for the synthesis of novel therapeutics and agrochemicals.[4]

This guide provides a comprehensive, field-proven methodology for the multi-step synthesis, purification, and rigorous characterization of this compound, grounded in established chemical principles and safety protocols.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule dictates the overall synthetic strategy. The primary disconnections are the C-Br and C-F bonds. The bromomethyl group can be readily installed from a corresponding primary alcohol. The crucial gem-difluoro moiety is most efficiently generated from a ketone precursor via deoxofluorination. This leads to a commercially available starting material, 4-oxocyclohexanecarboxylic acid.

References

An In-depth Technical Guide to 4-(Bromomethyl)-1,1-difluorocyclohexane: Properties, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(bromomethyl)-1,1-difluorocyclohexane, a key building block in modern medicinal chemistry. The strategic incorporation of the 1,1-difluorocyclohexane motif is a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. This document delves into the synthesis, chemical properties, reactivity, and applications of this versatile intermediate, offering field-proven insights and detailed experimental considerations. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a critical resource for researchers engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Value of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a well-established strategy in drug discovery to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1] The gem-difluoro group (CF2) is of particular interest as a bioisosteric replacement for carbonyl groups or methylene moieties, offering a unique electronic and conformational profile.[2] The 1,1-difluorocyclohexane scaffold, in particular, has emerged as a valuable component in the design of novel therapeutics. This compound serves as a crucial intermediate, enabling the facile introduction of this beneficial motif into a wide range of molecular architectures. Its reactive bromomethyl handle allows for straightforward functionalization, making it a valuable tool for structure-activity relationship (SAR) studies and the synthesis of complex drug candidates.[1][3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are critical for reaction setup, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 858121-94-5 | [2][4] |

| Molecular Formula | C₇H₁₁BrF₂ | [1][5] |

| Molecular Weight | 213.06 g/mol | [1][5] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 195.0 ± 10.0 °C at 760 mmHg | [7] |

| Density | 1.41 g/cm³ | [5] |

| Flash Point | 71.7 ± 19.0 °C | [7] |

| Refractive Index | 1.44 | [8] |

| Storage | 2-8°C, sealed, dry | [5] |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclohexane ring protons. The bromomethyl protons (CH₂Br) would likely appear as a doublet, coupled to the adjacent methine proton.

-

¹³C NMR: The carbon spectrum would display distinct signals for the difluorinated carbon, the carbon bearing the bromomethyl group, the bromomethyl carbon itself, and the remaining cyclohexane carbons. The signal for the CF₂ carbon would exhibit a characteristic triplet due to one-bond C-F coupling. A stereospecific three-bond C-F coupling may also be observed at low temperatures.[10]

-

Mass Spectrometry: The mass spectrum would be characterized by a molecular ion peak and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[3] Common fragmentation patterns for alkyl halides include the loss of the halogen atom and alpha-cleavage.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching and bending vibrations for the cyclohexane ring. The C-F stretching vibrations would appear in the region of 1000-1100 cm⁻¹.

Synthesis and Handling

The synthesis of this compound typically involves a multi-step sequence, starting from a readily available cyclohexanone precursor.

Synthetic Pathway

A plausible and efficient synthetic route is outlined below. This pathway leverages established fluorination and bromination methodologies.

Caption: Plausible synthetic route to this compound.

Causality in Synthesis:

-

Esterification: The initial esterification of 4-oxocyclohexane-1-carboxylic acid protects the carboxylic acid functionality and provides a suitable substrate for the subsequent fluorination step.

-

Deoxofluorination: The key step is the conversion of the ketone to the gem-difluoro group. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation, although other modern fluorinating agents can also be employed.[12] This reaction proceeds via a nucleophilic attack of the ketone oxygen on the sulfur of DAST, followed by fluoride delivery.

-

Reduction: The ester is then reduced to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this conversion. Careful workup is required to quench the excess reagent and isolate the alcohol.

-

Bromination: The final step is the conversion of the primary alcohol to the corresponding bromide. The Appel reaction, using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is a mild and efficient method for this transformation, proceeding with high yield and minimal side products.[13]

Detailed Experimental Protocol: Bromination via Appel Reaction (Illustrative)

This protocol is based on a standard Appel reaction for the conversion of a primary alcohol to a bromide.[13]

Step-by-Step Methodology:

-

To a stirred solution of (4,4-difluorocyclohexyl)methanol (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triphenylphosphine (1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford this compound.

Self-Validating System: The progress of the reaction can be monitored by TLC, observing the disappearance of the more polar alcohol starting material and the appearance of the less polar bromide product. The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.

Safety and Handling

This compound is a reactive alkylating agent and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[5][8]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom in the bromomethyl group, making it an excellent substrate for nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The primary application of this building block is in Sₙ2 reactions, where the bromide is displaced by a variety of nucleophiles.

Caption: General scheme for nucleophilic substitution reactions.

Key Applications:

-

Williamson Ether Synthesis: Reaction with alkoxides or phenoxides provides access to a diverse range of ethers. This is a robust and widely used method for forming C-O bonds.[11][14]

-

Alkylation of Amines: Reaction with primary or secondary amines yields the corresponding secondary or tertiary amines, respectively. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.

-

Formation of Thioethers: Reaction with thiolates is an efficient method for the synthesis of thioethers.

-

Introduction of Linkers in PROTACs: The bromomethyl group can be used to attach the 1,1-difluorocyclohexane moiety to a linker, which is then connected to a warhead and an E3 ligase ligand in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[15][16]

Influence of the 1,1-Difluorocyclohexane Ring on Reactivity

The gem-difluoro group is strongly electron-withdrawing, which can have a modest influence on the reactivity of the adjacent bromomethyl group. This effect is transmitted through the sigma bonds of the cyclohexane ring. However, for a primary bromide, the Sₙ2 reaction is generally facile and the electronic effect of the distant CF₂ group is not expected to be prohibitive.

The Role of the 1,1-Difluorocyclohexane Moiety in Drug Design

The incorporation of the 1,1-difluorocyclohexane moiety, facilitated by the use of this compound, can have several beneficial effects on the properties of a drug candidate.

-

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluorinated position resistant to metabolic oxidation by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile.[1]

-

Lipophilicity: The introduction of fluorine generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability. However, the effect of a gem-difluoro group is more nuanced and can sometimes lead to a slight decrease in lipophilicity compared to its non-fluorinated counterpart, which can be advantageous in optimizing ADME properties.[2]

-

Conformational Control: The bulky and electronegative fluorine atoms can influence the conformational preference of the cyclohexane ring, which can be exploited to lock the molecule in a bioactive conformation for optimal target engagement.

-

pKa Modulation: The strong electron-withdrawing nature of the CF₂ group can lower the pKa of nearby acidic or basic functional groups, which can be used to fine-tune the ionization state of a drug at physiological pH.

While specific examples of marketed drugs containing the 4-(substituted-methyl)-1,1-difluorocyclohexane core are not readily identifiable, the strategic use of the 1,1-difluorocyclohexane motif is a growing area of interest in the development of novel kinase inhibitors and GPCR antagonists.[17][18]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its readily functionalizable handle, coupled with the beneficial properties imparted by the 1,1-difluorocyclohexane moiety, makes it an attractive tool for the synthesis of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. A thorough understanding of its synthesis, reactivity, and the strategic rationale for its use, as detailed in this guide, will empower researchers to effectively leverage this important intermediate in their drug discovery programs.

References

- 1. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 2. 4-Bromomethyl-1,1-difluoro-cyclohexane(858121-94-5) 1H NMR [m.chemicalbook.com]

- 3. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound [myskinrecipes.com]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [m.chemsrc.com]

- 8. 858121-94-5 this compound AKSci 3357AC [aksci.com]

- 9. 4-Bromomethyl-1,1-difluoro-cyclohexane | 858121-94-5 [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. youtube.com [youtube.com]

- 12. CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid - Google Patents [patents.google.com]

- 13. TCI Practical Example: Bromination of an Alkyl Alcohol through the Appel Reaction | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 14. francis-press.com [francis-press.com]

- 15. rsc.org [rsc.org]

- 16. cris.unibo.it [cris.unibo.it]

- 17. pure.ed.ac.uk [pure.ed.ac.uk]

- 18. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Conformational Analysis of the 1,1-Difluorocyclohexane Ring System

Abstract

The conformational landscape of substituted cyclohexanes is a foundational concept in stereochemistry, with profound implications for molecular recognition, reactivity, and biological activity. The introduction of geminal fluorine substituents at a single carbon atom, as seen in 1,1-difluorocyclohexane, presents a fascinating and complex case study. This technical guide provides a comprehensive exploration of the conformational analysis of 1,1-difluorocyclohexane, synthesizing theoretical principles with practical experimental and computational methodologies. We will delve into the subtle interplay of steric, electrostatic, and stereoelectronic effects, particularly the anomeric-like interactions, that govern the equilibrium of its chair conformations. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the nuanced conformational behavior of fluorinated organic molecules.

Introduction: The Significance of Fluorine in Cyclohexane Systems

Organofluorine compounds are of immense importance across various scientific disciplines, from pharmaceuticals and agrochemicals to materials science.[1] The substitution of hydrogen with fluorine, the most electronegative element, can dramatically alter a molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and conformational preferences.[1][2] In the context of cyclohexane rings, a common scaffold in bioactive molecules, understanding the conformational bias imparted by fluorine is critical for rational molecular design.

1,1-Difluorocyclohexane serves as a pivotal model system for dissecting the intricate forces that dictate three-dimensional structure. Unlike its non-fluorinated or monofluorinated counterparts, the gem-difluoro substitution introduces a unique set of interactions that challenge simple steric arguments. A thorough analysis of this system provides valuable insights that can be extrapolated to more complex fluorinated molecules, aiding in the design of novel therapeutics and advanced materials with precisely controlled conformations.

The Dynamic Cyclohexane Ring: A Brief Overview

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy two distinct positions: axial (parallel to the principal C3 axis) and equatorial (pointing away from the ring). Through a process of ring inversion, or chair flipping, axial and equatorial positions interconvert.

For a monosubstituted cyclohexane, the substituent generally prefers the more sterically spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. The energetic preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG) between the equatorial and axial conformers.[3]

Deconstructing the Conformational Preferences of 1,1-Difluorocyclohexane

The conformational equilibrium of 1,1-difluorocyclohexane is governed by a delicate balance of several competing factors:

-

Steric Effects: While fluorine is relatively small, the presence of two fluorine atoms on the same carbon creates localized steric demand.

-

Electrostatic Interactions: The highly polar C-F bonds lead to significant dipole-dipole interactions. Repulsion between the two C-F bond dipoles is a key consideration.[1]

-

Hyperconjugation and Anomeric-like Effects: Stereoelectronic interactions, such as hyperconjugation, play a crucial role in stabilizing certain conformations. In 1,1-difluorocyclohexane, a stabilizing anomeric-like interaction, specifically an nF → σ*CF interaction, has been proposed to contribute to its stability, despite the inherent F-C-F repulsion.[1][4] This involves the donation of electron density from a lone pair on one fluorine atom into the antibonding orbital of the adjacent C-F bond.

Quantum-chemical studies have been instrumental in dissecting these interactions, revealing that the stability of 1,1-difluorocyclohexane is a consequence of this anomeric-like hyperconjugation, which counteracts the electrostatic repulsion between the fluorine atoms.[1][4]

Experimental Elucidation of Conformational Equilibria

A combination of spectroscopic techniques provides the experimental foundation for understanding the conformational dynamics of 1,1-difluorocyclohexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used technique for studying conformational equilibria in solution.[5]

-

Variable-Temperature (VT) NMR: At room temperature, the chair-flipping of 1,1-difluorocyclohexane is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial environments. As the temperature is lowered, the rate of interconversion decreases. At a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers begin to resolve, and at even lower temperatures, sharp, distinct signals for each conformer can be observed.[6] By integrating the signals corresponding to the axial and equatorial fluorine atoms (or adjacent protons), the relative populations of the conformers can be determined, allowing for the calculation of the free energy difference (ΔG).

-

Coupling Constants: The magnitude of three-bond scalar coupling constants (³J) is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. In cyclohexane systems, the ³JHH coupling between vicinal axial-axial protons is typically large (10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). Similarly, ³JHF couplings are stereospecific. For instance, a large axial-axial vicinal H-F coupling constant (J(Hax–Fax)) of 34.3 cps has been observed in the low-temperature 19F NMR spectrum of 1,1-difluorocyclohexane.[6] The observed, time-averaged coupling constant at room temperature is a weighted average of the coupling constants in the individual conformers, providing another means to quantify the conformational equilibrium.

-

Sample Preparation: Prepare a dilute solution (e.g., 5-10 mg/mL) of 1,1-difluorocyclohexane in a suitable low-freezing point solvent (e.g., deuterated chloroform, acetone-d6, or a mixture of CS₂ and CFCl₃).[6]

-

Initial Spectrum Acquisition: Acquire a standard 19F NMR spectrum at ambient temperature (e.g., 298 K).

-

Low-Temperature Measurements: Gradually lower the temperature of the NMR probe in decrements (e.g., 10 K). Allow the sample to equilibrate at each temperature for several minutes before acquiring a spectrum.

-

Determination of Coalescence Temperature: Identify the temperature at which the separate signals for the axial and equatorial fluorines merge into a single broad peak.

-

Low-Temperature Spectrum: Continue to lower the temperature until well-resolved, sharp signals for both conformers are obtained (e.g., -90 °C or 183 K).[6][7]

-

Data Analysis: Integrate the signals corresponding to the axial and equatorial fluorine atoms in the low-temperature spectrum to determine their relative populations (K = [equatorial]/[axial]).

-

Calculation of ΔG: Use the following equation to calculate the free energy difference: ΔG = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy can also be used to study conformational isomers, as different conformers will have distinct vibrational frequencies. By monitoring the changes in the intensities of characteristic vibrational bands as a function of temperature, the conformational equilibrium can be assessed. While less direct than NMR for quantitative analysis in solution, vibrational spectroscopy can provide valuable data, particularly for gas-phase studies and for corroborating the presence of multiple conformers.[8][9]

Computational Chemistry: A Powerful Predictive and Interpretive Tool

Theoretical calculations are indispensable for a detailed understanding of the conformational landscape of 1,1-difluorocyclohexane. They allow for the calculation of the relative energies of different conformers and the dissection of the various contributing energetic factors.

-

Quantum Mechanics (QM): High-level ab initio and density functional theory (DFT) methods are employed to accurately calculate the energies of the different chair and boat conformations. These calculations can provide insights into the geometric parameters (bond lengths, bond angles, dihedral angles) and the electronic structure of each conformer.[1][10]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool for interpreting the results of QM calculations. It allows for the quantification of hyperconjugative interactions, such as the nF → σ*CF anomeric-like effect, providing a quantitative measure of their stabilizing contribution.[1]

-

Structure Building: Construct 3D models of the possible conformers of 1,1-difluorocyclohexane (chair, twist-boat, etc.).

-

Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory (e.g., DFT with a basis set like 6-311+G(d,p) or higher). This step locates the minimum energy structure for each conformer.

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energies, thermal corrections to enthalpy and entropy).

-

Single-Point Energy Calculation: For higher accuracy, perform single-point energy calculations on the optimized geometries using a more sophisticated level of theory or a larger basis set.

-

Data Analysis: Compare the calculated Gibbs free energies of the conformers to determine their relative stabilities and predict the equilibrium populations.

-

NBO Analysis (Optional): Perform NBO analysis on the optimized structures to investigate stereoelectronic interactions.

Integrating Experimental and Computational Data: A Holistic View

The most robust understanding of the conformational behavior of 1,1-difluorocyclohexane is achieved by integrating the findings from both experimental and computational approaches. Experimental data from NMR provides a real-world measure of the conformational equilibrium in a specific solvent and at a given temperature. Computational studies, on the other hand, provide a detailed energetic and electronic picture in the gas phase, which can be extended to model solvent effects. Discrepancies between experimental and computational results can often lead to new insights and a more refined understanding of the system.

| Parameter | Experimental Value | Computational Prediction | Key Insight |

| ΔG (Equatorial vs. Axial F) | Solvent Dependent | Varies with level of theory | The small energy difference highlights the competing nature of stabilizing and destabilizing interactions. |

| ³JHax-Fax | ~34.3 Hz[6] | Can be calculated | The large coupling constant confirms a significant population of the conformer with an axial fluorine. |

| Anomeric-like Stabilization | Inferred from equilibrium | Quantified by NBO analysis[1] | Confirms the importance of stereoelectronic effects in overriding purely steric considerations. |

Implications for Drug Design and Materials Science

The conformational preferences of fluorinated cyclohexanes have significant implications for their application in drug design and materials science.

-

Drug Design: The three-dimensional shape of a molecule is paramount for its interaction with biological targets such as enzymes and receptors. By understanding and controlling the conformational equilibrium of a fluorinated cyclohexane moiety within a drug candidate, it is possible to pre-organize the molecule into its bioactive conformation, potentially leading to enhanced potency and selectivity. The introduction of a 1,1-difluoro group can serve as a conformational lock or bias, influencing the overall topology of the molecule.

-

Materials Science: The strong C-F bond dipoles and the unique conformational behavior of fluorinated cyclohexanes can be exploited in the design of advanced materials. For instance, in liquid crystals, the shape and polarity of the constituent molecules are critical for their mesogenic properties.[1] The predictable conformational behavior of 1,1-difluorocyclohexane makes it a valuable building block for creating materials with tailored properties.

Conclusion

The conformational analysis of 1,1-difluorocyclohexane reveals a fascinating interplay of steric, electrostatic, and stereoelectronic effects. Simple models based solely on steric hindrance are insufficient to explain its behavior. Instead, a deeper appreciation of anomeric-like hyperconjugative interactions is required. The synergy between experimental techniques, particularly variable-temperature NMR spectroscopy, and high-level computational methods provides a powerful paradigm for elucidating the complex conformational landscapes of fluorinated organic molecules. The insights gained from studying this seemingly simple molecule have far-reaching implications for the rational design of new pharmaceuticals and advanced materials.

References

- 1. Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Vibrational spectroscopy of 1,1-difluorocyclopropane-d0, -d2, and -d4: the equilibrium structure of difluorocyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Stability and Storage of 4-(Bromomethyl)-1,1-difluorocyclohexane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-1,1-difluorocyclohexane (CAS No. 858121-94-5) is a valuable saturated carbocyclic building block in modern medicinal chemistry and drug development.[1][2] Its utility lies in the strategic introduction of the 1,1-difluorocyclohexyl moiety into target molecules. This group can enhance metabolic stability, modulate lipophilicity, and improve the overall pharmacokinetic profile of a drug candidate. The compound's integrity is therefore paramount to ensure the reliability and reproducibility of synthetic outcomes.

The stability of this reagent is dictated by the interplay between its reactive bromomethyl group and the robust, fluorinated aliphatic ring. Understanding its intrinsic chemical properties is essential for preventing degradation and preserving its purity from procurement to application. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, details its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling.

Chemical Structure and Intrinsic Stability

The stability profile of this compound is best understood by examining its constituent functional groups.

Analysis of Functional Groups

-

The Reactive Center (Bromomethyl Group): The primary locus of reactivity is the C-Br bond in the bromomethyl substituent. As a primary alkyl bromide, this group is highly susceptible to nucleophilic substitution reactions. The bromine atom is an excellent leaving group, making the benzylic-like carbon an electrophilic site prone to attack by a wide range of nucleophiles.[3] This inherent reactivity is key to its synthetic utility but also represents its main vulnerability to degradation.

-

The Stabilizing Moiety (1,1-Difluorocyclohexane Ring): The geminal difluoro group on the cyclohexane ring imparts significant chemical stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering this part of the molecule resistant to many chemical transformations.[4] This fluorinated scaffold is thermally robust and generally unreactive under the conditions that would typically affect the bromomethyl group.

Key Factors Influencing Stability

The long-term stability of the compound is a function of controlling its exposure to external factors that can initiate degradation. The primary environmental factors of concern are moisture, light, elevated temperature, and chemical contaminants.

Caption: Key environmental factors affecting the stability of the title compound.

Primary Degradation Pathways

Understanding the mechanisms by which this compound degrades is crucial for developing effective storage strategies.

Hydrolysis

The most significant and common degradation pathway is hydrolysis. Alkyl bromides are well-known to be susceptible to hydrolysis, a nucleophilic substitution reaction where water acts as the nucleophile.[5][6] This reaction converts the bromomethyl group into a hydroxymethyl group, yielding 4-(hydroxymethyl)-1,1-difluorocyclohexane and hydrogen bromide (HBr) as a byproduct.

Mechanism: C₇H₁₁BrF₂ + H₂O → C₇H₁₂OF₂ + HBr

The formation of HBr can render the solution acidic, which may catalyze further degradation or unwanted side reactions in subsequent synthetic steps. The rate of hydrolysis can be slow at neutral pH but is accelerated by the presence of stronger nucleophiles or bases.[6][7]

Photodegradation

The carbon-bromine bond is susceptible to homolytic cleavage upon exposure to light, particularly in the UV spectrum.[8] This photolytic process generates a bromine radical and a 4-(1,1-difluorocyclohexyl)methyl radical. These highly reactive radical species can then participate in a variety of secondary reactions, including dimerization, disproportionation, or reaction with solvents, leading to a complex mixture of impurities and a reduction in the product's purity.

Thermal Decomposition

While the fluorinated cyclohexane core is thermally stable, the overall molecule has its limits.[9][10] The compound has a reported flash point of 72°C and a boiling point of 195°C.[11] While significant decomposition is not expected at ambient temperatures, prolonged exposure to elevated temperatures can accelerate the rate of other degradation pathways, such as hydrolysis, and may eventually lead to thermal decomposition.

Recommended Storage and Handling Protocols

To ensure the long-term integrity and performance of this compound, adherence to strict storage and handling protocols is essential.

Optimal Storage Conditions

The following conditions are recommended for the long-term storage of this reagent. Supplier recommendations consistently point towards refrigerated and dry conditions as being optimal.[11][12]

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C (Refrigerated) | Minimizes the rate of all potential degradation pathways, particularly hydrolysis.[11][12] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative side reactions.[13] |

| Light Exposure | Protect from Light (Amber Vial/Opaque Container) | Prevents photolytic cleavage of the sensitive C-Br bond.[8] |

| Container | Original Supplier Bottle or Borosilicate Glass with PTFE-lined Cap | Ensures chemical compatibility and provides a tight seal against moisture ingress.[14][15] |

Handling Procedures

Proper handling is critical to prevent the introduction of contaminants that can compromise the material's stability.

-

Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold chemical.

-

Inert Environment: Conduct all transfers in a well-ventilated fume hood and, for maximum protection, under a blanket of inert gas (e.g., argon or nitrogen).

-

Dry Equipment: Use oven-dried glassware and dry, inert syringes or cannulas for transfers to avoid introducing water.

-

Seal Tightly: After use, flush the headspace of the container with an inert gas before tightly sealing the cap. Parafilm or vinyl tape can be used for an additional seal.[15]

-

Segregation: Store away from incompatible materials, especially strong bases, nucleophiles, and oxidizing agents.[16][17]

Experimental Verification of Stability

A self-validating protocol involves routine checks and, if necessary, a more rigorous study to confirm the material's integrity.

Protocol for Routine Quality Control

Upon receiving a new batch or before using material that has been stored for an extended period, perform the following checks:

-

Visual Inspection: The compound should be a clear, colorless liquid.[11] Any discoloration (e.g., yellow or brown tints) may indicate degradation.

-

Purity Analysis via GC-MS or ¹H NMR:

-

GC-MS: Acquire a chromatogram and mass spectrum. Check for the presence of a peak corresponding to the hydrolyzed product, 4-(hydroxymethyl)-1,1-difluorocyclohexane (M.W. 150.17 g/mol ).

-

¹H NMR: Dissolve a small sample in an anhydrous deuterated solvent (e.g., CDCl₃). The presence of the hydrolyzed alcohol will be indicated by a new set of signals, distinct from the parent bromomethyl compound.

-

-

Water Content Analysis: Perform Karl Fischer titration to ensure the water content is minimal, as excess water can promote hydrolysis during storage.

Workflow for a Forced Degradation Study

A forced degradation study can be conducted to rigorously assess stability under stress conditions. This workflow provides a framework for such an investigation.

Caption: Workflow for a forced degradation study.

Conclusion

This compound is a stable compound when stored under appropriate conditions. Its primary vulnerabilities are hydrolysis due to moisture and photolysis from light exposure. The integrity of this crucial building block is best maintained by strict adherence to a storage protocol of refrigeration (2-8°C) in a tightly sealed, opaque container under an inert atmosphere. By implementing the handling procedures and verification methods outlined in this guide, researchers and drug development professionals can ensure the compound's purity and reactivity, leading to more reliable and successful synthetic outcomes.

References

- 1. This compound [myskinrecipes.com]

- 2. chem-contract.com [chem-contract.com]

- 3. quora.com [quora.com]

- 4. mrzgroup.umd.edu [mrzgroup.umd.edu]

- 5. Furman Chemistry 120: Organic / Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides [furmanchm120.pbworks.com]

- 6. researchgate.net [researchgate.net]

- 7. US2819319A - Production of alcohols by hydrolysis of alkyl bromides - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. 4-Bromomethyl-1,1-difluoro-cyclohexane | 858121-94-5 [chemicalbook.com]

- 12. 858121-94-5|this compound|BLD Pharm [bldpharm.com]

- 13. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]

- 14. towson.edu [towson.edu]

- 15. Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories [policies.unc.edu]

- 16. Safe Handling and Storage Guidelines for Cyclohexane | Aure Chemical [aurechem.com]

- 17. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

Health and safety information for handling 4-(bromomethyl)-1,1-difluorocyclohexane

An In-Depth Technical Guide to the Safe Handling of 4-(Bromomethyl)-1,1-difluorocyclohexane

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound (CAS No. 858121-94-5). As a specialized building block in areas like protein degradation, its unique chemical properties necessitate a robust understanding of its potential hazards and the implementation of rigorous safety protocols.[1] This guide is designed to instill a culture of safety through expertise-driven procedures and self-validating protocols.

Compound Identification and Physicochemical Properties

A foundational aspect of safe laboratory practice is a thorough understanding of the physical and chemical properties of the substances being handled. These properties dictate storage conditions, appropriate handling techniques, and potential physical hazards.

| Property | Value | Source(s) |

| CAS Number | 858121-94-5 | [1],[2],[3] |

| Molecular Formula | C₇H₁₁BrF₂ | [1],[2],[3] |

| Molecular Weight | 213.06 g/mol | [1],[2],[3] |

| Synonyms | 1,1-Difluoro-4-(bromomethyl)cyclohexane | [2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 195 °C at 760 mmHg | [2],[4] |

| Density | 1.41 g/cm³ | [2],[3] |

| Flash Point | 72 °C (161 °F) | [2] |

Hazard Identification and Risk Assessment

This compound is classified as hazardous under the Globally Harmonized System (GHS).[5][6][7] A proactive risk assessment is crucial before any handling occurs. The causality behind this assessment stems from the compound's chemical structure: as a brominated alkane, it possesses the potential to be an alkylating agent, while the difluorocyclohexane moiety imparts specific solubility and reactivity characteristics.

GHS Classification Summary

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements (Selected) |

|

| Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | P261: Avoid breathing vapors.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up. |

Toxicological Insights and Rationale

While specific toxicological studies on this compound are not extensively published, its GHS classification warrants significant caution. The hazards are consistent with other functionalized halogenated hydrocarbons.

-

Irritation (H315, H319, H335): The compound can cause local inflammation and damage to the skin, eyes, and respiratory tract upon contact. This is a common property of reactive organic halides.

-

Acute Toxicity (H302): "Harmful if swallowed" indicates that ingestion can lead to significant adverse health effects.

-

Uninvestigated Chronic Effects: The long-term toxicological properties have not been thoroughly investigated. Brominated organic compounds can, in some cases, pose risks to the liver and kidneys upon chronic exposure.[8][9] Therefore, it is imperative to treat this compound as potentially hazardous with chronic exposure and minimize all routes of contact.

Risk Assessment Workflow

A dynamic risk assessment should precede any experimental work. This process ensures that hazards are identified, and appropriate controls are implemented and verified.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 4-Bromomethyl-1,1-difluoro-cyclohexane | 858121-94-5 [chemicalbook.com]

- 3. 858121-94-5 this compound AKSci 3357AC [aksci.com]

- 4. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [m.chemsrc.com]

- 5. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. era-environmental.com [era-environmental.com]

- 8. epa.gov [epa.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Selective N-Alkylation of Primary Amines with 4-(Bromomethyl)-1,1-difluorocyclohexane

Introduction: The Strategic Value of the 1,1-Difluorocyclohexane Moiety in Modern Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The 1,1-difluorocyclohexane motif, in particular, has emerged as a valuable bioisosteric replacement for various common structural motifs in drug discovery. Its introduction can lead to favorable modulations of key drug-like properties such as pKa and lipophilicity, and it has the potential to enhance metabolic stability by blocking metabolically labile C-H bonds. The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This application note provides a detailed protocol for the coupling of 4-(bromomethyl)-1,1-difluorocyclohexane, a key building block, with primary amines to generate novel secondary amines of significant interest for pharmaceutical development.

Reaction Mechanism and Rationale for Protocol Design

The coupling of this compound with a primary amine proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The primary amine, possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group. The bromide ion serves as a good leaving group, facilitating the formation of a new carbon-nitrogen bond.

A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkyl halide to form a tertiary amine and, potentially, a quaternary ammonium salt.[1] To achieve selective mono-alkylation, the reaction conditions must be carefully controlled. This protocol employs a mild inorganic base, potassium carbonate, in a polar aprotic solvent. The base plays a crucial role in neutralizing the hydrobromic acid (HBr) generated during the reaction, thus preventing the protonation and deactivation of the primary amine nucleophile.[2] The use of a slight excess of the primary amine or careful control of the stoichiometry of the alkylating agent can also favor mono-alkylation.

Experimental Workflow Diagram

Caption: Overall experimental workflow for the synthesis of N-alkyl-4-(1,1-difluorocyclohexyl)methanamines.

Detailed Experimental Protocol

This protocol provides a general procedure for the selective mono-N-alkylation of a primary amine with this compound.

Materials and Equipment

-

This compound (CAS: 858121-94-5)

-

Primary amine of choice

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Temperature-controlled heating mantle or oil bath

-

Standard laboratory glassware for work-up and purification

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Rotary evaporator

Reagent Preparation

-

This compound Solution: If desired, prepare a stock solution of this compound in the chosen anhydrous solvent.

-

Primary Amine Solution: If the primary amine is a solid, dissolve it in the chosen anhydrous solvent.

Reaction Procedure

-

To a dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 - 1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

-

Add anhydrous DMF or MeCN to achieve a suitable concentration (typically 0.1-0.5 M with respect to the limiting reagent).

-

Stir the suspension under an inert atmosphere (nitrogen or argon) for 10-15 minutes at room temperature.

-

Add this compound (1.0 equivalent) to the stirred suspension. The addition can be done neat or as a solution in the reaction solvent. For exothermic reactions, consider adding the alkyl bromide dropwise at 0 °C.

-

Heat the reaction mixture to a temperature between room temperature and 80 °C. The optimal temperature will depend on the reactivity of the primary amine.

-

Monitor the progress of the reaction by TLC or LC-MS until the starting this compound is consumed (typically 4-24 hours).

Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-substituted-4-(1,1-difluorocyclohexyl)methanamine.[3]

Table of Reaction Parameters

The following table provides a general guideline for reaction conditions. Optimization may be required for specific primary amines.

| Parameter | Recommended Condition | Rationale |

| Stoichiometry (Amine:Bromide) | 1.0 - 1.2 : 1.0 | A slight excess of the amine can help to minimize dialkylation. |

| Base | K₂CO₃ or Cs₂CO₃ | Mild, effective bases for neutralizing HBr without promoting side reactions.[4] |

| Solvent | Anhydrous DMF or MeCN | Polar aprotic solvents that facilitate SN2 reactions.[5] |

| Temperature | Room Temperature to 80 °C | Dependent on the nucleophilicity of the primary amine. |

| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS for completion. |

Characterization of N-Alkyl-4-(1,1-difluorocyclohexyl)methanamines

The successful synthesis of the target secondary amine can be confirmed by standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the protons on the cyclohexane ring, a new signal for the N-H proton (which may be broad), and signals corresponding to the alkyl group of the primary amine. The methylene protons adjacent to the nitrogen will be shifted downfield.

-

¹³C NMR: The spectrum will show signals for the carbons of the difluorocyclohexane ring, with the carbon bearing the two fluorine atoms exhibiting a characteristic triplet due to C-F coupling. New signals for the alkyl group from the primary amine will also be present.

-

¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry should show the protonated molecular ion [M+H]⁺, confirming the molecular weight of the product.

-

Troubleshooting and Considerations

-

Low Conversion: If the reaction is sluggish, consider increasing the temperature or using a more polar solvent. Ensure all reagents and solvents are anhydrous.

-

Over-alkylation: If significant amounts of the tertiary amine are observed, reduce the reaction temperature, use a slight excess of the primary amine, or add the alkyl bromide more slowly. A competitive deprotonation/protonation strategy using the amine hydrobromide salt can also be employed for enhanced selectivity.[5]

-

Purification Challenges: The polarity of the secondary amine product will depend on the nature of the alkyl substituent. Adjust the eluent system for column chromatography accordingly.

Conclusion

This application note provides a robust and detailed protocol for the selective N-alkylation of primary amines with this compound. The resulting N-substituted 4-(1,1-difluorocyclohexyl)methanamine derivatives are valuable building blocks for the synthesis of novel compounds in drug discovery and development. By carefully controlling the reaction conditions, high yields of the desired mono-alkylated product can be achieved.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. benchchem.com [benchchem.com]

- 4. Sciencemadness Discussion Board - Forest of amines! (saccharin to cyclic and asymmetric amines) - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of Novel APIs using 4-(bromomethyl)-1,1-difluorocyclohexane as a Precursor

Introduction: The Strategic Value of the 1,1-Difluorocyclohexane Moiety in Modern Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The gem-difluoro group (CF₂) is of particular interest as a bioisosteric replacement for carbonyl groups or as a means to block metabolic oxidation, thereby enhancing the stability and bioavailability of active pharmaceutical ingredients (APIs). The 1,1-difluorocyclohexane motif, in particular, provides a desirable three-dimensional structure that can improve target engagement and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This technical guide provides a comprehensive overview of the synthetic utility of 4-(bromomethyl)-1,1-difluorocyclohexane, a versatile precursor for the synthesis of novel APIs. The reactive bromomethyl handle serves as a key electrophilic site for the introduction of a wide array of functional groups and pharmacophores through nucleophilic substitution and other transformations. We present detailed, field-proven protocols for the synthesis of key intermediates, offering researchers and drug development professionals a practical guide to leveraging this valuable building block in their synthetic campaigns.

Core Synthetic Strategies and Mechanistic Considerations

The primary mode of reactivity for this compound is nucleophilic substitution at the methylene carbon bearing the bromine atom. The electron-withdrawing nature of the gem-difluoro group on the cyclohexane ring can have a modest activating effect on the adjacent electrophilic center. The choice of solvent, base, and reaction temperature are critical parameters to control for achieving optimal yields and minimizing side reactions.

The following sections detail specific protocols for key transformations, providing both the "how" and the "why" behind the experimental design.

Application 1: Synthesis of Aryl Ethers via Williamson Ether Synthesis

Aryl ethers are prevalent motifs in a vast number of APIs. The Williamson ether synthesis provides a robust and reliable method for their preparation from this compound and various phenolic nucleophiles.

Protocol 1: Synthesis of 1,1-Difluoro-4-((4-fluorophenoxy)methyl)cyclohexane

This protocol details the synthesis of a fluorinated aryl ether, a common substructure in modern drug candidates.

Reaction Scheme:

Caption: Williamson ether synthesis of a fluorinated aryl ether.

Materials:

| Reagent/Solvent | M.W. | Quantity | Moles |

| This compound | 213.06 | 1.0 g | 4.69 mmol |

| 4-Fluorophenol | 112.11 | 0.58 g | 5.16 mmol |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.30 g | 9.38 mmol |

| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |

| Ethyl Acetate (EtOAc) | 88.11 | - | - |

| Brine (saturated NaCl solution) | - | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - |

Instrumentation:

-

Round-bottom flask (50 mL)

-

Magnetic stirrer with heating mantle

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup

Step-by-Step Protocol:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.69 mmol), 4-fluorophenol (0.58 g, 5.16 mmol), and potassium carbonate (1.30 g, 9.38 mmol).

-

Solvent Addition: Add 20 mL of N,N-dimethylformamide (DMF) to the flask.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:4 ethyl acetate/hexane solvent system).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1,1-difluoro-4-((4-fluorophenoxy)methyl)cyclohexane.

Expected Yield: 75-85%

Characterization Data (Hypothetical):

-

¹H NMR (400 MHz, CDCl₃): δ 7.00-6.90 (m, 2H), 6.85-6.75 (m, 2H), 3.85 (d, J = 6.0 Hz, 2H), 2.20-2.05 (m, 1H), 2.00-1.80 (m, 4H), 1.70-1.50 (m, 4H).

-

¹⁹F NMR (376 MHz, CDCl₃): δ -105.0 (s, 2F), -118.5 (s, 1F).

-

MS (ESI): m/z = 243.1 [M+H]⁺.

Application 2: Synthesis of Secondary Amines

The introduction of an amine functionality is a critical step in the synthesis of many APIs, as it often serves as a key point for interaction with biological targets or for further derivatization.

Protocol 2: Synthesis of N-((1,1-Difluorocyclohexan-4-yl)methyl)aniline

This protocol describes the direct alkylation of aniline with this compound.

Reaction Scheme:

Caption: Synthesis of a secondary amine via N-alkylation.

Materials:

| Reagent/Solvent | M.W. | Quantity | Moles |

| This compound | 213.06 | 1.0 g | 4.69 mmol |

| Aniline | 93.13 | 0.48 g | 5.16 mmol |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.30 g | 9.38 mmol |

| Acetonitrile | 41.05 | 25 mL | - |

| Dichloromethane (DCM) | 84.93 | - | - |

| Water | 18.02 | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - |

Instrumentation:

-

Round-bottom flask (50 mL)

-

Magnetic stirrer with heating mantle

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup

Step-by-Step Protocol:

-

Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.0 g, 4.69 mmol), aniline (0.48 g, 5.16 mmol), and potassium carbonate (1.30 g, 9.38 mmol).

-

Solvent Addition: Add 25 mL of acetonitrile to the flask.

-

Reaction: Reflux the reaction mixture for 8-12 hours, monitoring by TLC until the starting bromide is consumed.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired secondary amine.

Expected Yield: 60-75%

Characterization Data (Hypothetical):

-

¹H NMR (400 MHz, CDCl₃): δ 7.25-7.15 (m, 2H), 6.80-6.70 (m, 3H), 3.80 (br s, 1H), 3.15 (d, J = 6.4 Hz, 2H), 2.10-1.95 (m, 1H), 1.90-1.70 (m, 4H), 1.60-1.40 (m, 4H).

-

¹⁹F NMR (376 MHz, CDCl₃): δ -105.2 (s, 2F).

-

MS (ESI): m/z = 226.1 [M+H]⁺.

Application 3: Synthesis of Azide Derivatives as Versatile Intermediates

Azides are highly versatile functional groups in organic synthesis, serving as precursors to amines via reduction or participating in "click" chemistry reactions (Huisgen cycloadditions) to form triazoles, which are common in many APIs.

Protocol 3: Synthesis of 4-(Azidomethyl)-1,1-difluorocyclohexane

This protocol outlines the straightforward conversion of the bromide to an azide.

Reaction Scheme:

Caption: Synthesis of an azide intermediate.

Materials:

| Reagent/Solvent | M.W. | Quantity | Moles |

| This compound | 213.06 | 1.0 g | 4.69 mmol |

| Sodium Azide (NaN₃) | 65.01 | 0.37 g | 5.63 mmol |

| N,N-Dimethylformamide (DMF) | 73.09 | 15 mL | - |

| Diethyl Ether | 74.12 | - | - |

| Water | 18.02 | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - |

Instrumentation:

-

Round-bottom flask (50 mL)

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Step-by-Step Protocol:

-

Reaction Setup: Dissolve this compound (1.0 g, 4.69 mmol) in 15 mL of DMF in a 50 mL round-bottom flask.

-

Reagent Addition: Add sodium azide (0.37 g, 5.63 mmol) to the solution.

-

Reaction: Heat the mixture to 60 °C and stir for 3-5 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it into 75 mL of water.

-

Extraction: Extract the aqueous phase with diethyl ether (3 x 25 mL).

-

Washing: Combine the organic extracts and wash with water (2 x 40 mL) and brine (1 x 40 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure. Caution: Organic azides can be explosive, especially when heated. Avoid heating the neat product to dryness.

Expected Yield: >90%

Characterization Data (Hypothetical):

-

¹H NMR (400 MHz, CDCl₃): δ 3.25 (d, J = 6.8 Hz, 2H), 2.15-2.00 (m, 1H), 1.95-1.75 (m, 4H), 1.65-1.45 (m, 4H).

-

¹⁹F NMR (376 MHz, CDCl₃): δ -105.1 (s, 2F).

-

IR (neat): ν̃ = 2095 cm⁻¹ (azide stretch).

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of novel APIs. The protocols detailed in this guide demonstrate its utility in forming key C-O, C-N, and C-N₃ bonds, providing access to a wide range of chemical space for drug discovery. The strategic incorporation of the 1,1-difluorocyclohexane moiety can lead to compounds with improved metabolic stability and optimized physicochemical properties. Further exploration of this precursor in cross-coupling reactions and other advanced synthetic transformations will undoubtedly expand its application in the development of next-generation therapeutics.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 4-(Bromomethyl)-1,1-difluorocyclohexane Substitution Reactions

Welcome to the technical support guide for substitution reactions involving 4-(bromomethyl)-1,1-difluorocyclohexane. This molecule is a valuable building block in medicinal chemistry, prized for introducing the gem-difluorocyclohexyl motif, which can enhance metabolic stability and bioavailability in drug candidates.[1] However, its reactivity can be nuanced, and achieving high yields in nucleophilic substitution reactions requires careful consideration of several factors.

This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab. We will delve into the underlying principles of the S(_N)2 reaction, which governs this substrate, to provide not just solutions, but a deeper understanding of the chemistry at play.

Troubleshooting and FAQs

Q1: My reaction yield is disappointingly low. What are the most common and immediate factors I should investigate?

Before diving into complex mechanistic issues, it's crucial to rule out common experimental errors. Often, low yields can be traced back to foundational setup and reagent issues.

-

Reagent Purity and Stoichiometry:

-

Substrate: Ensure the this compound is pure. Impurities can interfere with the reaction.

-

Nucleophile: The purity and exact concentration of your nucleophile are critical. Many nucleophiles (e.g., sodium hydride, alkoxides) are hygroscopic or reactive with air. Use freshly opened bottles or properly stored reagents.

-

Stoichiometry: A common starting point is using 1.1 to 1.5 equivalents of the nucleophile. An insufficient amount will result in incomplete conversion, while a large excess can sometimes promote side reactions.

-

-

Solvent Quality: Ensure your solvent is anhydrous. S(_N)2 reactions are highly sensitive to water, especially when using anionic nucleophiles.[2][3] Water can protonate and deactivate the nucleophile. Use a freshly opened bottle of anhydrous solvent or dry it using appropriate methods (e.g., molecular sieves, distillation).

-

Atmosphere Control: Many nucleophiles are strong bases and can be quenched by atmospheric CO(_2) or moisture. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.

-

Temperature Control: Ensure your reaction is maintained at the target temperature. Inconsistent heating or cooling can lead to variable results and the formation of byproducts.

Q2: I'm confident in my setup, but the reaction is still very slow or incomplete. How does my choice of nucleophile affect the outcome?

The nucleophile is a star player in an S(N)2 reaction; its inherent reactivity directly impacts the reaction rate.[4] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[5]

The substrate, this compound, is a primary alkyl halide, which strongly favors the S(N)2 pathway.[6] This mechanism involves a backside attack on the electrophilic carbon bearing the bromine.[7] Therefore, a strong nucleophile is required for an efficient reaction.[8]

Key Characteristics of a Good Nucleophile for this Reaction:

-

Charge: Anionic nucleophiles (e.g., RO⁻, CN⁻, N₃⁻) are significantly more reactive than their neutral counterparts (e.g., ROH, H₂O).[9][10] If you are using a neutral nucleophile, the reaction will likely require higher temperatures and longer reaction times, or the addition of a non-nucleophilic base to deprotonate it in situ.

-

Electronegativity: Within the same row of the periodic table, nucleophilicity increases with decreasing electronegativity. For example, R-NH₂ is more nucleophilic than R-OH.[9]

-

Steric Hindrance: The S(N)2 transition state is sterically crowded.[4] A bulky nucleophile (e.g., potassium tert-butoxide) will have difficulty approaching the electrophilic carbon, slowing the reaction dramatically and favoring elimination instead.

| Category | Strong Nucleophiles | Moderate Nucleophiles | Weak Nucleophiles |

| Examples | I⁻, HS⁻, RS⁻, N₃⁻, CN⁻, R-C≡C⁻ | Br⁻, Cl⁻, RCO₂⁻, RNH₂ | F⁻, H₂O, ROH, RCOOH |

If your yield is low, consider if your chosen nucleophile is strong enough. Using a weak nucleophile like water or an alcohol without a base will likely result in very poor conversion.

Q3: I'm using a strong nucleophile, but the reaction isn't working. Could the solvent be the issue?

Absolutely. The choice of solvent is one of the most critical parameters for an S(_N)2 reaction.[9] The wrong solvent can completely shut down the reactivity of even a strong nucleophile.

The Golden Rule: Use a polar aprotic solvent for S(_N)2 reactions.[2][3][8][11]

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone, Acetonitrile): These solvents are polar enough to dissolve both the substrate and the ionic nucleophile.[2] Crucially, they solvate the cation of the nucleophilic salt but leave the anion (the nucleophile itself) relatively "naked" and highly reactive.[11] This enhances its ability to perform the backside attack.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents should be avoided. They have acidic protons (O-H or N-H bonds) that form strong hydrogen bonds with the anionic nucleophile.[2][12] This creates a "solvent cage" around the nucleophile, stabilizing it and drastically reducing its reactivity.[3][9]

| Solvent Type | Examples | Effect on Nucleophile | S(_N)2 Rate |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Weakly solvates anion, leaving it highly reactive | FAVORED |

| Polar Protic | Water, Methanol, Ethanol | Strongly solvates anion via H-bonding, reducing reactivity | HINDERED |

| Non-Polar | Hexane, Toluene | Fails to dissolve ionic nucleophiles | NOT SUITABLE |

If you are using a protic solvent, switching to a polar aprotic solvent like DMF or acetonitrile will almost certainly boost your reaction rate and yield.

Q4: My mass spectrum shows a byproduct that corresponds to the loss of HBr. How can I minimize this elimination reaction?

You are observing the result of a competing E2 (elimination, bimolecular) reaction. This is a very common side reaction in substitution chemistry, especially with cyclohexyl systems.

Factors Favoring Elimination (E2) and How to Mitigate Them:

-

Strong, Sterically Hindered Bases: Bulky bases that are poor nucleophiles (e.g., t-BuOK, DBU) will preferentially act as bases, abstracting a proton and leading to elimination. If your nucleophile is also a strong base, this pathway is more likely.

-

Solution: Use a nucleophile that is a weak base (e.g., Br⁻, I⁻, N₃⁻, CN⁻) if possible for your desired transformation.

-

-

High Temperatures: Elimination reactions are often favored entropically and are more prevalent at higher temperatures.

-

Solution: Run the reaction at the lowest temperature that allows for a reasonable substitution rate. Consider starting at room temperature or even 0 °C and warming slowly only if necessary.

-

-

Substrate Structure: While the substrate is a primary halide, the adjacent carbon on the cyclohexane ring has hydrogens that can be abstracted. The conformational rigidity of the ring can sometimes align these hydrogens for efficient elimination.

Q5: Could the cyclohexane ring and the gem-difluoro group be part of the problem?

Yes, the structure of the substrate itself presents unique challenges compared to a simple primary alkyl halide like 1-bromopropane.

-

Steric Hindrance: The cyclohexane ring is significantly bulkier than a simple alkyl chain. For the S(N)2 backside attack to occur, the nucleophile must approach the C-Br bond from behind. The ring itself can create steric repulsion, slowing the reaction.[13] In its most stable chair conformation, the substituents prefer to be in the equatorial position to minimize steric strain (1,3-diaxial interactions).[14][15][16] While the -CH₂Br group is attached to the ring, its rotational freedom is still somewhat restricted, potentially hindering the ideal trajectory for nucleophilic attack.

-

Electronic Effects of Fluorine: The two fluorine atoms are highly electronegative, creating a strong dipole. This has an inductive electron-withdrawing effect, which can slightly increase the electrophilicity of the carbon attached to the bromine, potentially making it more susceptible to attack. However, this effect is transmitted through several bonds and is generally less impactful than steric factors in this case.

While you cannot change the substrate, understanding its structure helps explain why reactions might be more sluggish than with simpler alkyl halides. This reinforces the need to meticulously optimize other factors: nucleophile strength, solvent, and temperature.

Experimental Protocols and Workflow

General Starting Protocol for Nucleophilic Substitution

This protocol is a starting point and should be optimized for your specific nucleophile.

-

Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 5-10 minutes.

-

Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or acetonitrile, approx. 0.1-0.5 M concentration) via syringe.

-

Nucleophile Addition: Add the nucleophile (1.2 eq) portion-wise at room temperature or 0 °C. If the nucleophile is a solid, it can be added before the solvent under a positive flow of inert gas.

-

Reaction: Stir the reaction at room temperature. Monitor the reaction progress every 1-2 hours. If no reaction is observed, slowly warm the mixture to 40-60 °C.

-

Monitoring: Use Thin-Layer Chromatography (TLC) to track the consumption of the starting material.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction appropriately (e.g., by adding water or a saturated aqueous solution of NH₄Cl). Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.[17]

Troubleshooting Workflow

-

Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects. --INVALID-LINK--

-

Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?. --INVALID-LINK--

-

StudySmarter. (n.d.). Organic Chemistry Alkyl Halides - Nucleophilic Substitutions. --INVALID-LINK--

-

KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. --INVALID-LINK--

-

Chemistry LibreTexts. (2020, May 30). 7: Alkyl Halides- Nucleophilic Substitution and Elimination. --INVALID-LINK----INVALID-LINK--

-

Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. --INVALID-LINK--

-

Daley, R. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook. --INVALID-LINK--

-

University of Wisconsin-Madison. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. --INVALID-LINK--

-

Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. --INVALID-LINK--

-

BrainKart. (2018, February 19). Alkyl halides: Factors affecting SN2 versus SN1 reactions. --INVALID-LINK--

-

Khan Academy. (n.d.). Disubstituted cyclohexane. --INVALID-LINK--

-

Lumen Learning. (n.d.). Monosubstituted Cyclohexanes. In MCC Organic Chemistry. --INVALID-LINK--

-

Chemistry LibreTexts. (2019, September 3). 3.8: Conformations of Monosubstituted Cyclohexanes. --INVALID-LINK----INVALID-LINK--

-